

Confirming Target Engagement of c-Met Inhibitors: A Comparative Guide

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The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a high-value target in oncology. Dysregulation of the c-Met signaling pathway is implicated in the proliferation, survival, migration, and invasion of various tumor cells. Consequently, a range of therapeutic agents designed to inhibit this pathway are in development and clinical use. Verifying that these agents effectively engage their intended target is a critical step in preclinical and clinical development.

This guide provides a comparative overview of AbbVie's Telisotuzumab Vedotin, an antibody-drug conjugate (ADC), and several small molecule c-Met inhibitors. It includes supporting experimental data, detailed methodologies for key target engagement assays, and visualizations to clarify complex pathways and workflows.

Comparative Analysis of c-Met Inhibitors

The following table summarizes quantitative data for Telisotuzumab Vedotin and selected alternative small molecule inhibitors targeting the c-Met pathway.



Compound/ Therapeutic	Туре	Target	Mechanism of Action	Key Target Engagemen t Data	Clinical Efficacy (Overall Response Rate)
Telisotuzuma b Vedotin (ABBV-399)	Antibody- Drug Conjugate	c-Met	A humanized monoclonal antibody against c-Met delivers the microtubule-disrupting agent monomethyl auristatin E (MMAE) to c-Met-expressing cells, leading to cell cycle arrest and apoptosis.[1]	High binding affinity to c-Met-expressing tumor cells.	34.6% in patients with high c-Met overexpressi on in NSCLC. [4][5]
Capmatinib (INC280)	Small Molecule (Type lb)	c-Met Kinase	An ATP- competitive inhibitor of c- Met kinase, preventing autophosphor ylation and downstream signaling.[6] [7]	Biochemical IC50: 0.13 nM.[6][7] Cell-based IC50: 0.3-0.7 nM in lung cancer cell lines.[7]	68% in treatment- naïve and 41% in previously treated METex14 NSCLC patients.[8]



Cabozantinib (XL184)	Small Molecule (Type II)	c-Met, VEGFR2, and other kinases	A multi- kinase inhibitor that targets the ATP-binding pocket of c- Met, VEGFR2, and other receptor tyrosine kinases.[9] [10]	Biochemical IC50 (c-Met): 1.3 nM.[9][10] Biochemical IC50 (VEGFR2): 0.035 nM.[9] [10]	28% in heavily pretreated renal cell carcinoma patients.[11]
Tivantinib (ARQ 197)	Small Molecule	Initially reported as a non-ATP- competitive c- Met inhibitor. Later studies suggest it primarily acts by disrupting microtubule dynamics.	Initially thought to selectively inhibit c-Met. [12] However, subsequent evidence indicates its cytotoxic effects are largely independent of c-Met inhibition and are related to microtubule disruption. [13]	Ki against c- Met: ~355 nM.[14] Cellular IC50 (c-Met phosphorylati on): 100-300 nM.[14] Cell viability IC50: 9.9 nM - 448 nM in various cancer cell lines.[13]	Modest antitumor activity observed in clinical trials. [15]

Experimental Protocols

Detailed methodologies for assessing the target engagement of c-Met inhibitors are crucial for the accurate interpretation of experimental results. Below are protocols for three key assays.



In Vitro c-Met Kinase Assay

This assay biochemically quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase domain.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant c-Met kinase.

Materials:

- Recombinant human c-Met kinase domain
- Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[16]
- ATP
- c-Met substrate (e.g., a synthetic peptide)
- Test compound serially diluted in DMSO
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare the kinase reaction buffer containing the recombinant c-Met enzyme and the peptide substrate.
- Add 1 μ L of the test compound at various concentrations (and a DMSO control) to the wells of a 384-well plate.[16]
- Add 2 μL of the enzyme/substrate mixture to each well.[16]
- Initiate the kinase reaction by adding ATP to a final concentration of 100 μM.[17]
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[16]



- Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.[16]
- · Record the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay (Western Blot)

This cell-based assay determines a compound's ability to inhibit c-Met autophosphorylation within a cellular context.

Objective: To assess the inhibition of ligand-induced or constitutive c-Met phosphorylation in cancer cells.

Materials:

- c-Met-expressing cancer cell line (e.g., MKN45, NCI-H441)
- Cell culture medium and supplements
- Hepatocyte Growth Factor (HGF) for stimulation (if not constitutively active)
- Test compound
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
- SDS-PAGE equipment and reagents
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).[19]
- Primary antibodies: anti-phospho-c-Met (p-c-Met) and anti-total c-Met.
- · HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate



Imaging system

Procedure:

- Plate c-Met-expressing cells and allow them to adhere overnight.
- Starve the cells in serum-free medium for several hours.
- Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
- Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation (omit for cells with constitutive activation).
- Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing phosphatase inhibitors.[20]
- Determine the protein concentration of the lysates.
- Denature the protein samples by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
- Incubate the membrane with the primary antibody against p-c-Met overnight at 4°C.[19]
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for total c-Met as a loading control.
- Quantify the band intensities to determine the extent of phosphorylation inhibition.

Tumor Xenograft Model in Mice

This in vivo assay evaluates the antitumor efficacy of a c-Met inhibitor in a living organism.



Objective: To determine if a c-Met inhibitor can suppress the growth of human tumors in an immunodeficient mouse model.

Materials:

- Immunodeficient mice (e.g., nude or SCID)
- c-Met-dependent human cancer cell line (e.g., U87 MG, Hs746T)
- Matrigel (or similar)
- Test compound formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of human tumor cells mixed with Matrigel into the flank of each mouse.
- Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
- Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assays like Western blot for p-c-Met).
- Compare the tumor growth curves between the treatment and control groups to assess the antitumor efficacy of the compound.



Visualizations c-Met Signaling Pathway

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// Edges HGF -> cMet [label="Binds & Activates", fontsize=8, fontcolor="#5F6368"]; cMet -> GRB2; cMet -> GAB1; cMet -> STAT3; GRB2 -> SOS; GAB1 -> PI3K; SOS -> RAS; RAS -> RAF; PI3K -> AKT; RAF -> MEK; AKT -> mTOR; MEK -> ERK; ERK -> Nucleus; mTOR -> Nucleus; STAT3 -> Nucleus; Nucleus -> Proliferation [style=dashed]; Nucleus -> Survival [style=dashed]; Nucleus -> Motility [style=dashed]; } dot Caption: The c-Met signaling cascade.

Experimental Workflow for Target Engagement

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fillcolor="#34A853", fontcolor="#FFFFFF"]; end_no [label="Re-evaluate Mechanism/\nOptimize Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> biochemical_assay; biochemical_assay -> cellular_assay; cellular_assay -> in_vivo_model; in_vivo_model -> pharmacodynamics; pharmacodynamics -> decision; decision -> end_yes [label="Yes"]; decision -> end_no [label="No"]; } dot Caption: Workflow for c-Met inhibitor validation.

Comparison of c-Met Inhibitor Modalities

// Nodes inhibitors [label="{c-Met Inhibitors}", fillcolor="#5F6368", fontcolor="#FFFFF"]; adc [label="{Antibody-Drug Conjugate (ADC)\nTelisotuzumab Vedotin|Mechanism: Targets c-Met on cell surface, internalizes, and releases cytotoxic payload (MMAE).

|Selectivity: High for c-Met expressing cells.}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; small_molecules [label="{Small Molecule Inhibitors\n(Capmatinib, Cabozantinib)|Mechanism: Enter cell and inhibit the intracellular kinase domain of c-Met.|Selectivity: Varies; some are multi-kinase inhibitors.}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges inhibitors -> adc [label="Targeted Delivery", fontsize=8, fontcolor="#5F6368"]; inhibitors -> small_molecules [label="Kinase Inhibition", fontsize=8, fontcolor="#5F6368"]; } dot Caption: ADC vs. Small Molecule Inhibitors.

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